4,8-Dihydroxy-2H-chromen-2-one
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Overview
Description
4,8-Dihydroxy-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been extensively studied for their therapeutic potential
Mechanism of Action
Target of Action
4,8-Dihydroxycoumarin, also known as esculetin, is a type of coumarin derivative that has been found to have various biological activities For instance, 4,8-Dihydroxycoumarin has been found to interact with hydroxyl radicals (HO•), which play a crucial role in various biological processes .
Mode of Action
The interaction of 4,8-Dihydroxycoumarin with its targets results in various changes. For instance, it has been found to react with hydroxyl radicals (HO•) via Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT) mechanisms . These interactions can lead to the reduction of the amount of HO• radicals present in the reaction system under physiological conditions .
Biochemical Pathways
It has been suggested that it may be involved in the degradation mechanisms of aminophenol 4,7-dihydroxycoumarin derivatives . Additionally, it has been found to exhibit antiradical capacity, which could potentially affect various biochemical pathways related to oxidative stress .
Pharmacokinetics
It has been suggested that it has high solubility, which could potentially impact its bioavailability .
Result of Action
The molecular and cellular effects of 4,8-Dihydroxycoumarin’s action are diverse. For instance, it has been found to induce neurite growth and lengthen neuronal survival . Additionally, it has been suggested to have antiradical activity, which could potentially protect cells from oxidative damage .
Action Environment
The action, efficacy, and stability of 4,8-Dihydroxycoumarin can be influenced by various environmental factors. For instance, it has been found that the degradation of 4,8-Dihydroxycoumarin derivatives can be influenced by advanced oxidation processes . Additionally, the presence of certain ions, such as SO4^2-, Cl^-, and NO3^-, can affect the photocatalytic performance of 4,8-Dihydroxycoumarin .
Biochemical Analysis
Biochemical Properties
4,8-Dihydroxycoumarin is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a key intermediate in the biosynthesis of coumarins in plants
Cellular Effects
Studies have shown that similar compounds, such as 4-hydroxycoumarin, can have significant effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that coumarin derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function .
Metabolic Pathways
It is known that coumarin derivatives are involved in various metabolic pathways in organisms .
Transport and Distribution
Studies on similar compounds suggest that they can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that the biosynthesis of L-phenylalanine, a precursor of coumarin, occurs in plastids, while other steps in the biosynthesis of coumarin occur in the cytosol and endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dihydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be condensed with ethyl acetoacetate in the presence of sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Green chemistry approaches, such as using microwave or ultrasound energy, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used for introducing substituents.
Major Products: The major products formed from these reactions include various substituted coumarins, which can have enhanced biological activities or different physicochemical properties .
Scientific Research Applications
4,8-Dihydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Biology: It serves as a fluorescent probe for detecting metal ions and studying enzyme activities.
Medicine: Research has shown its potential as an anticoagulant, antioxidant, and antimicrobial agent.
Industry: It is used in the development of dyes, optical brighteners, and as a component in certain perfumes.
Comparison with Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties and used in drugs like warfarin.
7-Hydroxycoumarin: Used as a fluorescent probe and in the synthesis of other bioactive compounds.
6,7-Dihydroxycoumarin: Studied for its potential anti-inflammatory and anticancer activities.
Uniqueness: 4,8-Dihydroxy-2H-chromen-2-one stands out due to its dual hydroxyl groups at positions 4 and 8, which confer unique chemical reactivity and biological activity. This structural feature allows for diverse modifications and applications, making it a versatile compound in various research fields .
Properties
IUPAC Name |
4,8-dihydroxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGKGTOOPNQOKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 4,8-Dihydroxycoumarin formation in the context of the research paper?
A1: The research paper [] investigates the degradation of alkyl-substituted aromatic compounds by the yeast Trichosporon asahii. While the abstract doesn't explicitly mention 4,8-Dihydroxycoumarin, its presence in the title suggests that this compound is a significant product formed during the degradation process. This information is crucial because it sheds light on the metabolic pathways employed by Trichosporon asahii to break down aromatic compounds. Understanding these pathways can be valuable for various applications, such as bioremediation of environments contaminated with aromatic pollutants.
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